Antibacterial Spectrum: Comparative Activity Against E. coli vs. M. tuberculosis
N-(4-Methoxybenzyl)ethanamine demonstrates a selective antibacterial profile, showing activity against Gram-negative bacteria but not against Gram-positive Mycobacteria. This contrasts sharply with other benzylamine derivatives optimized for antimycobacterial activity [1]. Specifically, the compound was found to be inactive against Mycobacterium tuberculosis H37Ra and Mycobacterium avium complex, while being effective against Escherichia coli and Proteus mirabilis . In comparison, highly optimized antimycobacterial benzylamines in the same structural class, such as N-butyl-3,5-difluorobenzylamine, exhibit a potent MIC of 6.4 µg/mL against M. tuberculosis H37Ra [2].
| Evidence Dimension | Antibacterial Activity Profile |
|---|---|
| Target Compound Data | Effective against Escherichia coli and Proteus mirabilis; Not active against Mycobacterium tuberculosis or Mycobacterium avium complex . |
| Comparator Or Baseline | N-butyl-3,5-difluorobenzylamine (optimized antimycobacterial benzylamine): MIC 6.4 µg/mL against M. tuberculosis H37Ra [2]. |
| Quantified Difference | Target compound exhibits zero detectable activity against M. tuberculosis under identical assay conditions (qualitative shift in spectrum). |
| Conditions | In vitro bacterial growth inhibition assays (standard microbiology culture conditions) [2]. |
Why This Matters
For researchers developing narrow-spectrum antibacterial agents or seeking to avoid confounding antimycobacterial activity, this selectivity profile is a critical selection criterion.
- [1] Meindl, W. R., et al. Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry 1984, 27(9), 1111-1118. View Source
- [2] Meindl, W. R., et al. Benzylamines: synthesis and evaluation of antimycobacterial properties. Journal of Medicinal Chemistry 1984, 27(9), 1111-1118. View Source
